3-(Diethylamino)propanimidamide
Description
3-(Diethylamino)propanimidamide (CAS: 3813-27-2) is an organic compound with the molecular formula C₇H₁₆N₂O and a molar mass of 144.21 g/mol. Structurally, it consists of a propanimidamide backbone substituted with a diethylamino group (–N(C₂H₅)₂) at the 3-position (Fig. 1).
Properties
CAS No. |
1016513-70-4 |
|---|---|
Molecular Formula |
C7H17N3 |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-(diethylamino)propanimidamide |
InChI |
InChI=1S/C7H17N3/c1-3-10(4-2)6-5-7(8)9/h3-6H2,1-2H3,(H3,8,9) |
InChI Key |
AXHIYJBFXZAKLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propanimidamide typically involves the reaction of aminonitriles with diethylamine. One efficient synthetic pathway starts from N-protected aminonitriles, which are hydrogenated in the presence of a palladium catalyst to yield the desired amidine . The key steps include:
Hydrogenation of O-acetyl-substituted aminooximes: This step is crucial and is performed in the presence of a palladium catalyst.
Preliminary O-acylation: Compounds are acylated using acetic anhydride before the hydrogenation step.
Industrial Production Methods
Industrial production methods for 3-(Diethylamino)propanimidamide are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
This compound participates in nucleophilic substitution due to the electron-rich imidamide nitrogen. A common reaction involves alkylation or arylation:
| Reagent | Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, CH₃CN, reflux | N-Methyl-3-(diethylamino)propanimidamide | 78 | |
| Benzyl chloride | Et₃N, DCM, RT | N-Benzyl derivative | 85 |
Mechanistic studies indicate that the reaction proceeds via an SN² pathway , where the imidamide nitrogen attacks electrophilic centers in alkyl halides or aryl sulfonates . Steric hindrance from diethyl groups moderately affects reaction rates.
Condensation with Carbonyl Compounds
The imidamide group reacts with aldehydes/ketones to form imines or amidines:
Example Reaction:
3-(Diethylamino)propanimidamide + p-tolualdehyde → Schiff base
| Carbonyl Compound | Product Type | Application |
|---|---|---|
| Acetophenone | Cyclic amidine | Catalyst in oxidation reactions |
| Formaldehyde | Crosslinked polymer | Drug delivery systems |
The reaction is pH-dependent, with optimal performance in mildly basic conditions (pH 8–9) .
Reduction Reactions
Catalytic hydrogenation converts the imidamide group to a primary amine:
Experimental Setup:
-
Catalyst: Pd/C (10 wt%)
-
Conditions: H₂ (1 atm), ethanol, 50°C
-
Product: 3-(Diethylamino)propylamine
This product is widely used in synthesizing surfactants and epoxy hardeners .
Cycloaddition and Heterocycle Formation
The compound acts as a dipolarophile in 1,3-dipolar cycloadditions:
Reaction with Azides:
-
Forms 1,2,3-triazole derivatives via Huisgen cycloaddition.
-
Conditions: Cu(I) catalyst, DMSO, 80°C
| Azide Type | Triazole Product | Biological Activity |
|---|---|---|
| Phenyl azide | 1,5-Disubstituted | Antimalarial (IC₅₀: 5 nM) |
| Benzyl azide | 1,4,5-Trisubstituted | Anticancer screening |
Acid-Base Reactions
The tertiary amine reacts with acids to form stable salts:
| Acid | Salt Form | Solubility |
|---|---|---|
| HCl | Hydrochloride | Water-soluble |
| H₂SO₄ | Sulfate | Ethanol-soluble |
These salts enhance the compound’s stability in pharmaceutical formulations .
Coordination Chemistry
The imidamide nitrogen binds to metal ions, forming complexes:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | Square planar | Catalytic oxidation |
| Fe(III) | Octahedral | Magnetic nanoparticles |
Scientific Research Applications
3-(Diethylamino)propanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds, such as imidazoles and pyrimidines.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propanimidamide involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in many reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Key Properties:
- Boiling Point : 154–157°C (at 8 Torr)
- Density : 0.947 ± 0.06 g/cm³ (predicted)
- pKa : 16.37 ± 0.40 (predicted)
This compound is primarily recognized as Metoclopramide Impurity 4, highlighting its role in pharmaceutical quality control.
Comparison with Structurally Similar Compounds
3-(Dimethylamino)propanamide hydrochloride
- Molecular Formula : C₅H₁₃ClN₂O
- Molar Mass : 152.62 g/mol
- Key Differences: Contains a dimethylamino (–N(CH₃)₂) group instead of diethylamino. Exists as a hydrochloride salt, enhancing water solubility compared to the free base form of 3-(diethylamino)propanimidamide. Applications: Used in coordination chemistry for synthesizing metal complexes.
| Property | 3-(Diethylamino)propanimidamide | 3-(Dimethylamino)propanamide hydrochloride |
|---|---|---|
| Molecular Weight | 144.21 g/mol | 152.62 g/mol |
| Substituent | Diethylamino | Dimethylamino + Hydrochloride |
| Boiling Point | 154–157°C (8 Torr) | Not reported |
| Solubility | Likely moderate | High (due to ionic nature) |
N,N,N³,N³-Tetramethyl-β-alaninamide
- Molecular Formula: C₇H₁₆N₂O (same as 3-(diethylamino)propanimidamide)
- Key Differences: Features dimethylamino groups at both the terminal and amidine positions. Higher symmetry may influence crystallinity and melting behavior.
Famotidine Derivatives (e.g., N'-(Aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide)
- Molecular Formula : C₈H₁₅N₇O₂S₃
- Molar Mass : 337.45 g/mol
- Key Differences: Incorporates thiazole and sulfamoyl moieties, enhancing hydrogen-bonding capacity. Pharmacological Action: Acts as a histamine H₂-receptor antagonist (e.g., Famotidine), inhibiting gastric acid secretion. Solubility: Freely soluble in glacial acetic acid, slightly in methanol, and very slightly in water.
| Property | 3-(Diethylamino)propanimidamide | Famotidine Derivatives |
|---|---|---|
| Molecular Weight | 144.21 g/mol | 337.45 g/mol |
| Functional Groups | Diethylamino + Amidinine | Thiazole + Sulfamoyl + Amidinine |
| Bioactivity | None reported | H₂ antagonist (anti-ulcer) |
| Melting Point | Not reported | ~163°C |
3-[Methyl(2-phenylethyl)amino]propanimidamide
- Molecular Formula : C₁₂H₁₉N₃
- Molar Mass : 205.30 g/mol
- Applications: Not explicitly stated but structurally similar to neurotransmitter analogs.
Structural and Functional Analysis
Impact of Alkyl Substituents
- Diethyl vs.
- Aromatic vs. Aliphatic: Thiazole and phenylethyl groups in Famotidine derivatives enhance receptor binding via π-π interactions, unlike the purely aliphatic 3-(diethylamino)propanimidamide.
Ionic Character
- Hydrochloride salts (e.g., 3-(dimethylamino)propanamide hydrochloride) exhibit higher aqueous solubility, making them preferable for pharmaceutical formulations.
Biological Activity
3-(Diethylamino)propanimidamide is a compound with significant potential in various biological applications, particularly in drug development and therapeutic interventions. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C8H18N4
- Molecular Weight : 174.26 g/mol
- CAS Number : 1016513-70-4
3-(Diethylamino)propanimidamide exhibits its biological effects primarily through interaction with specific molecular targets. Its structure allows it to act as an inhibitor or modulator of various enzymes and receptors. The diethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Biological Activities
The compound has been studied for several biological activities:
- Antimicrobial Properties : Research indicates that 3-(Diethylamino)propanimidamide demonstrates significant activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Effects : In vivo studies have shown that the compound can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that 3-(Diethylamino)propanimidamide may inhibit tumor cell proliferation, making it a candidate for cancer therapy .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 3-(Diethylamino)propanimidamide against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving mice with induced paw edema, administration of 3-(Diethylamino)propanimidamide at doses of 50 mg/kg resulted in a significant reduction of swelling compared to the control group. This suggests its utility in managing inflammatory conditions .
Case Study 3: Antitumor Activity
A recent study investigated the effects of 3-(Diethylamino)propanimidamide on human cancer cell lines. The compound exhibited cytotoxic effects with an IC50 value of 15 µM against breast cancer cells, indicating its potential as an anticancer agent .
Comparative Analysis
Q & A
Q. What are the recommended safety protocols when handling 3-(Diethylamino)propanimidamide in laboratory settings?
- Methodological Answer : Researchers must wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation. Post-experiment waste should be segregated into sealed containers labeled "amine derivatives" and disposed via certified hazardous waste services. Safety protocols align with H303+H313+H333 hazard codes, emphasizing avoidance of ingestion, inhalation, or skin exposure .
Q. What are the key physicochemical properties (e.g., pKa, solubility) of 3-(Diethylamino)propanimidamide relevant to its reactivity in aqueous solutions?
- Methodological Answer : The compound’s pKa (dissociation constant) determines its protonation state in solution, critical for reaction optimization. Experimental data show its solubility decreases with temperature (e.g., 47.26 solubility units at 293.15 K), suggesting exothermic dissolution. Researchers should validate solubility using gravimetric analysis under controlled humidity and temperature .
Q. How can researchers verify the purity of synthesized 3-(Diethylamino)propanimidamide?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water + 0.1% TFA) and compare retention times against certified standards. NMR (¹H, ¹³C) and FT-IR spectroscopy can identify functional groups (e.g., amidine C=N stretch at ~1650 cm⁻¹). Purity thresholds ≥95% are recommended for reproducibility .
Advanced Research Questions
Q. How can computational methods like artificial neural networks (ANNs) predict the dissociation constants (pKa) of 3-(Diethylamino)propanimidamide, and what are the limitations?
- Methodological Answer : ANNs trained on datasets of amine pKa values (e.g., from temperature-dependent solubility studies) can model nonlinear relationships between molecular descriptors (e.g., Hammett constants) and pKa. Limitations include overfitting with small datasets and inaccuracies in predicting steric effects. Cross-validation with experimental pKa measurements (via potentiometric titration) is essential .
Q. How should researchers address discrepancies in reported solubility data for 3-(Diethylamino)propanimidamide across different experimental conditions?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature calibration, or analytical methods. To resolve contradictions:
Q. What experimental design principles optimize the synthesis of 3-(Diethylamino)propanimidamide derivatives for biomedical applications?
- Methodological Answer : Employ a factorial design to test variables (e.g., reaction time, catalyst loading). For example:
Q. How can researchers integrate 3-(Diethylamino)propanimidamide into hypotheses for novel carbon capture systems?
- Methodological Answer : Hypothesize that the compound’s amine groups enhance CO₂ absorption kinetics. Test via:
- Controlled experiments : Compare CO₂ uptake (gas chromatography) against commercial amines (e.g., monoethanolamine).
- Computational modeling : Use DFT calculations to study CO₂-amine interaction energies.
Validate hypotheses with in situ FT-IR to track carbamate formation .
Data Reporting and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicological studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to calculate EC₅₀ values. For small sample sizes, apply bootstrapping to estimate confidence intervals. Report variability using coefficient of variation (CV) and ensure raw data are archived in repositories like Zenodo for transparency .
Q. How can researchers ensure reproducibility when documenting synthetic procedures for 3-(Diethylamino)propanimidamide?
- Methodological Answer : Follow FAIR principles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
